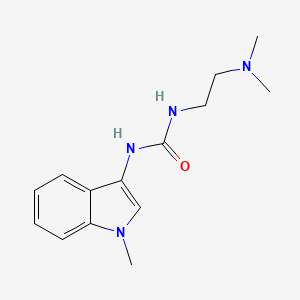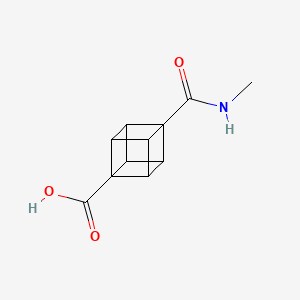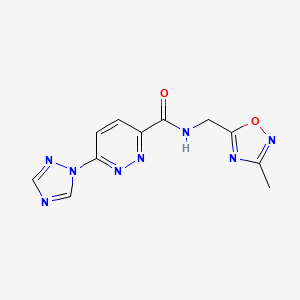
1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DMINDU, is a synthetic compound that has shown promising results in various scientific research studies. DMINDU belongs to the class of urea derivatives and has been studied extensively for its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Meridianin Analogues
A study by Časar et al. (2005) presents the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate and its subsequent treatment with various (thio)ureas. This process leads to high yields of 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates. The base-promoted cyclization of these derivatives affords 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones, representing a new family of meridianine analogues. This showcases the compound's utility in synthesizing novel polycyclic structures potentially relevant in medicinal chemistry and drug discovery efforts (Časar, Bevk, Svete, & Stanovnik, 2005).
Study of Secondary Structural Changes
Kubilius (2018) discusses the use of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative in spectropolarimetric measurements to study secondary structural changes in proteins. This highlights the importance of understanding the effects of related compounds on scientific experiments, particularly in misinterpreting structural changes due to the absorption profile of these compounds (Kubilius, 2018).
Synthesis of 3-Heteroarylindoles
Research by Jakše et al. (2004) explores the use of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate in synthesizing condensed indolylpyrimidones as meridianine analogues. This work further illustrates the compound's relevance in creating complex indole structures that have applications in pharmaceutical research and development (Jakše, Svete, Stanovnik, & Golobič, 2004).
Development of Pharmacological Research Tools
A study on the discovery of nonpeptidic agonists of the urotensin-II receptor identifies compounds structurally similar to 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. These compounds are significant in pharmacological research as tools or potential drug leads, demonstrating the chemical's utility in receptor-targeted drug discovery (Croston et al., 2002).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17(2)9-8-15-14(19)16-12-10-18(3)13-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYOVJWGTKUOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)






![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)
![methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2609676.png)
![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)
![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)

![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)
